3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-(4-butoxybenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-3-8-24-15-6-4-14(5-7-15)17(22)19-9-13(10-19)11-20-16(21)12-25-18(20)23/h4-7,13H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVXBNKJPZOFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via an acylation reaction using 4-butoxybenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Oxazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate to form the oxazolidine-2,4-dione core. This can be achieved through a condensation reaction with a suitable reagent, such as phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinylmethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds based on structural motifs, synthesis, and physicochemical properties.
Oxazolidine-2,4-dione Derivatives
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (CAS: 1864053-91-7):
- Structural differences : Lacks the 4-butoxybenzoyl group but retains the azetidine-oxazolidinedione core.
- Physicochemical properties : Molecular formula C₆H₉ClN₂O₃, molar mass 192.6 g/mol. The hydrochloride salt enhances solubility compared to the neutral butoxybenzoyl derivative .
- Synthesis : Likely involves azetidine ring formation followed by oxazolidinedione coupling, though exact pathways are unspecified.
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Core variation: Thiazolidine-2,4-dione (sulfur-containing analog) vs. oxazolidine-2,4-dione. Substituents: A 4-methoxybenzylidene group and diisopropylaminoethyl chain. Synthesis: Prepared via Knoevenagel condensation (71% yield, ethanol recrystallization) .
Azetidine-Containing Compounds
- 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid: Structural differences: Azetidinone (β-lactam) core with a hydroxyphenyl and chloro substituent. Synthesis: Involves DMF-mediated cyclization with anhydrous ZnCl₂ . Functional groups: The hydroxyl and carboxylic acid groups enhance polarity, contrasting with the lipophilic butoxy group in the target compound .
- Solid forms of tartrate salts of azetidine-indole derivatives (e.g., Patent EP2022): Structural differences: Complex indole-azetidine hybrids with fluorinated substituents.
Thiazolidine/Thiadiazole Analogs
- 4-Phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole (3c): Core variation: 1,2,3-Thiadiazole vs. oxazolidinedione. Synthesis: NaH/DMF-mediated coupling (yield: 65–85%, white crystals) . Properties: Lower molecular weight (~250 g/mol) and higher melting points (160–180°C) due to aromatic stacking .
Comparative Data Table
Research Findings and Implications
- Bioactivity Predictions : The butoxy group may improve membrane permeability compared to polar analogs like 4-hydroxyphenyl derivatives . Thiazolidinedione analogs show π-π interactions critical for binding , suggesting the target compound could exploit similar mechanisms.
- Limitations: No direct pharmacological or crystallographic data are available for the target compound. Comparisons rely on structural extrapolation.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 316.35 g/mol
- Functional Groups: Contains an oxazolidine ring, an azetidine moiety, and a butoxybenzoyl substituent.
Antimicrobial Properties
Research indicates that compounds similar to oxazolidines exhibit significant antimicrobial activities. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the initiation of translation. This mechanism has been explored in various studies, highlighting the potential of oxazolidines in treating infections caused by resistant strains of bacteria.
Antitumor Activity
Studies have shown that oxazolidine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a related compound demonstrated efficacy against breast cancer cells by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial activity of oxazolidine derivatives.
- Methodology: In vitro testing against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Case Study 2: Anticancer Potential
- Objective: Assess the anticancer properties of related oxazolidine compounds.
- Methodology: Cell viability assays on various cancer cell lines.
- Findings: The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.
The biological activity of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may involve several mechanisms:
- Inhibition of Protein Synthesis: Similar to other oxazolidinones, it may interfere with ribosomal functions.
- Induction of Apoptosis: Promoting programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest: Preventing cancer cell proliferation by interfering with critical phases of the cell cycle.
Research Findings Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | In vitro testing | Significant inhibition against S. aureus and E. coli |
| Anticancer Potential | Cell viability assays | Dose-dependent reduction in MCF-7 cell viability |
| Mechanism Exploration | Molecular docking studies | Binding affinity to ribosomal RNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
